![molecular formula C36H24N2 B8196164 3,8-Di([1,1'-biphenyl]-4-yl)-1,10-phenanthroline](/img/structure/B8196164.png)
3,8-Di([1,1'-biphenyl]-4-yl)-1,10-phenanthroline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,8-Di([1,1’-biphenyl]-4-yl)-1,10-phenanthroline is an organic compound that belongs to the family of phenanthroline derivatives. This compound is characterized by the presence of two biphenyl groups attached to the 3 and 8 positions of the phenanthroline core. Phenanthroline derivatives are known for their ability to form stable complexes with metal ions, making them valuable in various fields of chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Di([1,1’-biphenyl]-4-yl)-1,10-phenanthroline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,10-phenanthroline and 4-bromobiphenyl.
Suzuki Coupling Reaction: The key step in the synthesis is the Suzuki coupling reaction, where 1,10-phenanthroline is coupled with 4-bromobiphenyl in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
While the laboratory-scale synthesis of 3,8-Di([1,1’-biphenyl]-4-yl)-1,10-phenanthroline is well-documented, industrial production methods may involve optimization of reaction conditions, use of continuous flow reactors, and scaling up of the Suzuki coupling reaction to achieve higher yields and cost-effectiveness.
化学反应分析
Types of Reactions
3,8-Di([1,1’-biphenyl]-4-yl)-1,10-phenanthroline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of phenanthroline-3,8-dicarboxylic acid.
Reduction: Formation of 3,8-Di([1,1’-biphenyl]-4-yl)-1,10-phenanthroline derivatives with reduced functional groups.
Substitution: Formation of nitro or halogenated derivatives of the compound.
科学研究应用
3,8-Di([1,1’-biphenyl]-4-yl)-1,10-phenanthroline has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions. These complexes are studied for their catalytic, photophysical, and electrochemical properties.
Biology: Investigated for its potential as a DNA intercalator and its ability to inhibit certain enzymes.
Medicine: Explored for its potential use in anticancer therapies due to its ability to interact with DNA and metal ions.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
作用机制
The mechanism of action of 3,8-Di([1,1’-biphenyl]-4-yl)-1,10-phenanthroline involves its ability to coordinate with metal ions and interact with biological molecules such as DNA. The compound can form stable complexes with metal ions through its nitrogen atoms, which can then interact with DNA by intercalation or groove binding. These interactions can disrupt the normal function of DNA and enzymes, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
1,10-Phenanthroline: The parent compound, known for its strong metal-chelating properties.
2,9-Dimethyl-1,10-phenanthroline: A derivative with methyl groups at the 2 and 9 positions, used in similar applications.
4,7-Diphenyl-1,10-phenanthroline: A derivative with phenyl groups at the 4 and 7 positions, known for its enhanced photophysical properties.
Uniqueness
3,8-Di([1,1’-biphenyl]-4-yl)-1,10-phenanthroline is unique due to the presence of biphenyl groups at the 3 and 8 positions, which significantly enhance its electronic properties and stability. This makes it particularly valuable in applications such as OLEDs and electronic materials, where high stability and unique electronic characteristics are essential.
属性
IUPAC Name |
3,8-bis(4-phenylphenyl)-1,10-phenanthroline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24N2/c1-3-7-25(8-4-1)27-11-15-29(16-12-27)33-21-31-19-20-32-22-34(24-38-36(32)35(31)37-23-33)30-17-13-28(14-18-30)26-9-5-2-6-10-26/h1-24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBSVQOUBMENBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C4C(=C3)C=CC5=CC(=CN=C54)C6=CC=C(C=C6)C7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Cyclopropyl-6-piperazin-1-ylimidazo[1,2-b]pyridazine](/img/structure/B8196081.png)
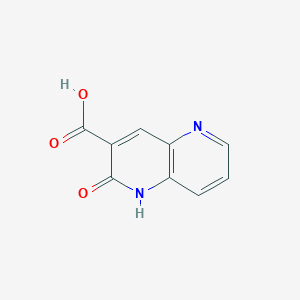
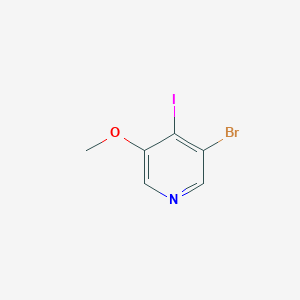
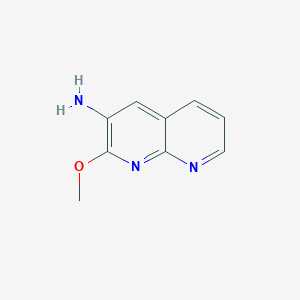
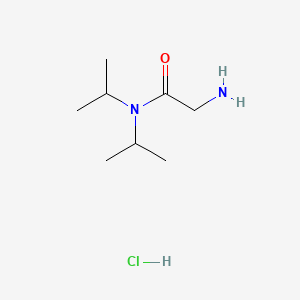
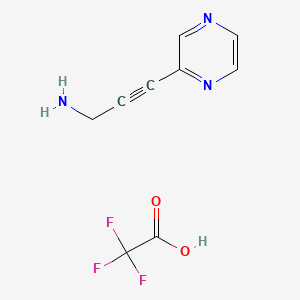
![1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-amine Dihydrochloride](/img/structure/B8196126.png)
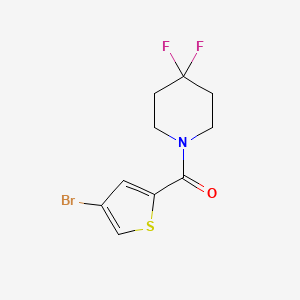
![6-(1,4-Diazepan-1-yl)imidazo[1,2-b]pyridazine](/img/structure/B8196139.png)
![4-[3,5-bis(4-carboxy-3-fluorophenyl)phenyl]-2-fluorobenzoic acid](/img/structure/B8196144.png)
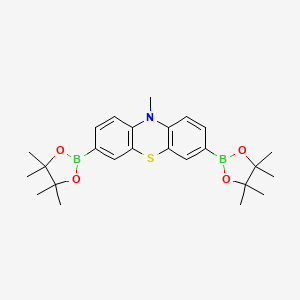
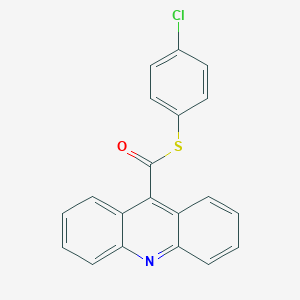
![5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalic acid](/img/structure/B8196165.png)
![2-[(2Z)-2-[[23-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B8196175.png)
